Tert-butyl But-2-ynoate
Overview
Description
Tert-butyl But-2-ynoate is a chemical compound that has been used in various scientific researches . It is an electron-deficient internal alkyne .
Synthesis Analysis
The synthesis of compounds similar to Tert-butyl But-2-ynoate has been reported in various studies. For instance, a study reported the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate starting from commercially available 4-bromo-1H-indole using simple reagents .Scientific Research Applications
Silver-Catalyzed Cyclizations : Tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, a derivative of Tert-butyl But-2-ynoate, are used in silver-catalyzed cyclizations. These cyclizations produce 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids, depending on the conditions. This demonstrates the compound's utility in complex organic syntheses (Hermann & Brückner, 2018).
Intramolecular Cyclization : Tert-butyl 2-en-7-ynoate, a compound related to Tert-butyl But-2-ynoate, undergoes intramolecular cyclization with various electrophiles to form cyclopentanes, demonstrating its potential in the synthesis of complex organic molecules (Urabe, Suzuki, & Sato, 1997).
Benzannulation Reactions : Aromatic tert-butyl ynol ethers, related to Tert-butyl But-2-ynoate, are used in benzannulation reactions to produce 1-naphthols. This process is noted for its efficiency, excellent regioselectivity, and compatibility with various functional groups, making it valuable for organic synthesis (Bai, Yin, Liu, & Zhu, 2015).
Asymmetric Synthesis : Derivatives of Tert-butyl But-2-ynoate are used in asymmetric syntheses, such as the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. This indicates its role in the synthesis of biologically active compounds (Morokuma et al., 2008).
Thermal Hazard Evaluation : Tert-butyl peroxy-2-ethyl hexanoate, a compound related to Tert-butyl But-2-ynoate, is investigated for its thermal hazards when mixed with metal ions. This research is crucial in understanding the safety aspects of handling such compounds in industrial settings (Tsai et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl but-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMITIWFLFJKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl But-2-ynoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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